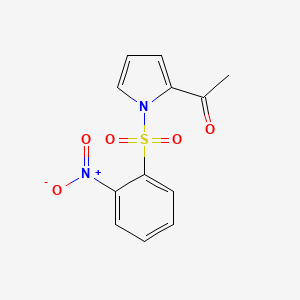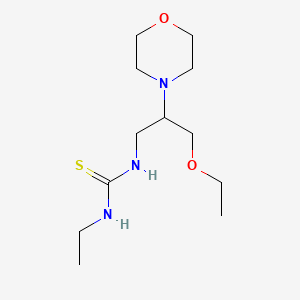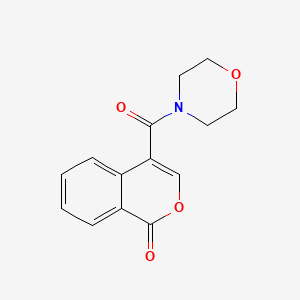
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzopyran moiety through a carbonyl group. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine typically involves the reaction of 4-hydroxycoumarin with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the 4-hydroxycoumarin, followed by the elimination of water to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved in its mechanism of action include the inhibition of key signaling pathways that are involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid
- 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives
Uniqueness
4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine is unique due to its specific structural features, which confer distinct biological activities. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .
Propiedades
Número CAS |
148581-61-7 |
|---|---|
Fórmula molecular |
C14H13NO4 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
4-(morpholine-4-carbonyl)isochromen-1-one |
InChI |
InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)12-9-19-14(17)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 |
Clave InChI |
KVIHJKUVSAAHPO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=COC(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


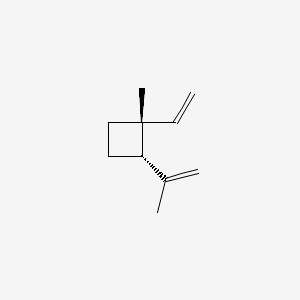

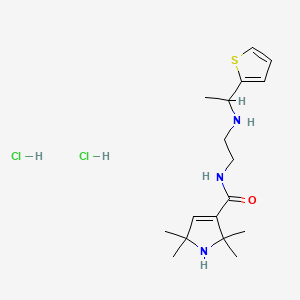
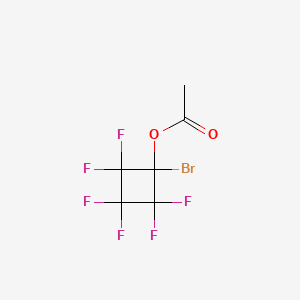
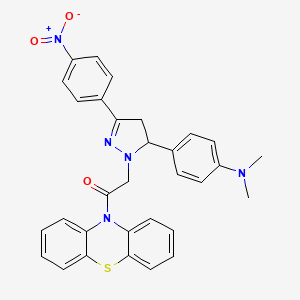
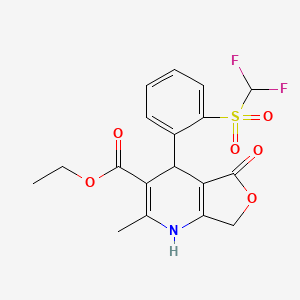
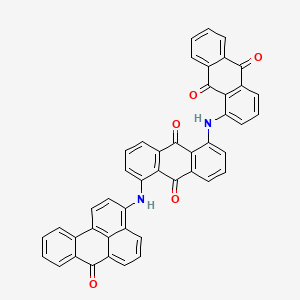
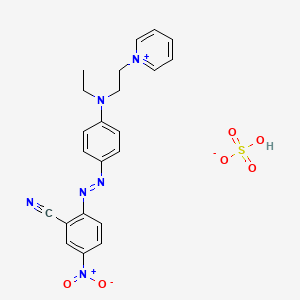
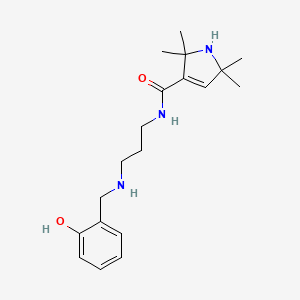
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)
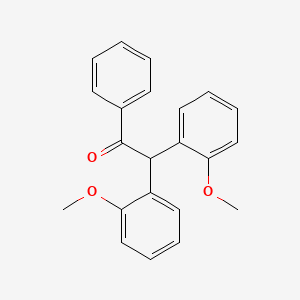
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
